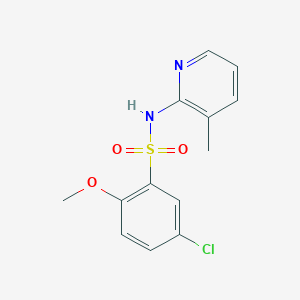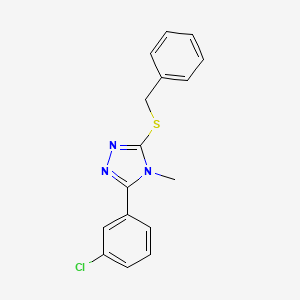![molecular formula C14H11N3O2 B5832114 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832114.png)
2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (MPOP) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPOP belongs to the class of oxadiazole derivatives, which have been extensively studied for their biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
科学的研究の応用
2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to exhibit promising antitumor and anti-inflammatory activities. Studies have shown that 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In agriculture, 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential use as a herbicide. Studies have shown that 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine inhibits the growth of weeds by interfering with their photosynthetic process. In material science, 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
作用機序
The mechanism of action of 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, studies have suggested that 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine exerts its biological activities by interacting with specific molecular targets. In cancer cells, 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been found to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Inflammation is reduced by 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In weeds, 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine inhibits the growth by interfering with the photosynthetic process.
Biochemical and Physiological Effects
2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to exhibit various biochemical and physiological effects. In cancer cells, 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to induce apoptosis, inhibit angiogenesis, and inhibit the PI3K/Akt signaling pathway. Inflammation is reduced by 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine through the inhibition of the NF-κB signaling pathway. In weeds, 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine inhibits the growth by interfering with the photosynthetic process. 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been found to exhibit low toxicity in various cell lines and animal models.
実験室実験の利点と制限
One of the main advantages of 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its potential use in various fields such as medicine, agriculture, and material science. 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to exhibit promising antitumor and anti-inflammatory activities, as well as potential use as a herbicide and building block for the synthesis of new materials. However, one of the limitations of 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its limited solubility in water, which may affect its bioavailability and effectiveness in certain applications.
将来の方向性
There are several future directions for the study of 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. Another area of research could focus on the identification of specific molecular targets and pathways that are affected by 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. This could provide a better understanding of the mechanism of action of 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine and lead to the development of more effective therapeutic agents. Additionally, future studies could focus on the development of new materials using 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine as a building block, which could have unique properties and potential applications in various fields.
合成法
The synthesis of 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 3-methoxybenzohydrazide with ethyl 2-chloro-5-pyridinecarboxylate in the presence of triethylamine and acetic anhydride. The resulting product is then treated with hydrazine hydrate to yield 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine as a white crystalline solid with a melting point of 209-211 °C.
特性
IUPAC Name |
5-(3-methoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-18-11-6-4-5-10(9-11)14-16-13(17-19-14)12-7-2-3-8-15-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVLFQJTGRGDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5832049.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5832054.png)
![N-[4-(aminosulfonyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5832055.png)

![N-(2-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5832064.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide](/img/structure/B5832067.png)



![N-ethyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5832094.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5832106.png)
![N-[2-(4-morpholinyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5832108.png)

